molecular formula C14H9FO4 B6378591 5-(4-Carboxy-3-fluorophenyl)-2-formylphenol CAS No. 1261986-38-2

5-(4-Carboxy-3-fluorophenyl)-2-formylphenol

Cat. No.: B6378591
CAS No.: 1261986-38-2
M. Wt: 260.22 g/mol
InChI Key: HATBNBLLCHXDSP-UHFFFAOYSA-N
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Description

5-(4-Carboxy-3-fluorophenyl)-2-formylphenol: is an organic compound with a complex structure that includes both carboxylic acid and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Carboxy-3-fluorophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Carboxylation: The carboxylic acid group (-COOH) can be introduced via a carboxylation reaction, often using Grignard reagents followed by oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to a hydroxyl group.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology:

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

Industry:

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-formylphenol involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways.

Comparison with Similar Compounds

  • 5-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid
  • 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., formyl vs. fluorine) leads to variations in reactivity and applications.
  • Unique Properties: 5-(4-Carboxy-3-fluorophenyl)-2-formylphenol is unique due to the combination of carboxylic acid and formyl groups, which provides a distinct set of chemical properties and potential applications.

Properties

IUPAC Name

2-fluoro-4-(4-formyl-3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-5-8(3-4-11(12)14(18)19)9-1-2-10(7-16)13(17)6-9/h1-7,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATBNBLLCHXDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685251
Record name 3-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-38-2
Record name 3-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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